Fmoc-asn(trt)-opfp
Description
Significance of Asparagine Residue in Peptide Chemistry and Challenges in its Incorporation
Development of Side-Chain Protecting Groups for Asparagine
Asparagine (Asn) and glutamine (Gln) possess amide functionalities in their side chains. When unprotected, these amide groups are susceptible to dehydration during the activation of the carboxyl group, particularly when using carbodiimide (B86325) coupling reagents. This dehydration leads to the formation of a nitrile group, resulting in a β-cyano-alanine residue, which is an undesirable byproduct and a significant impurity in the synthesized peptide peptide.comajol.infoscite.ai. Furthermore, unprotected Asn and Gln derivatives often exhibit poor solubility in common peptide synthesis solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which can impede coupling efficiency and lead to aggregation peptide.comgoogle.com.
To address these issues, various side-chain protecting groups have been developed for asparagine and glutamine. In Boc (tert-butyloxycarbonyl) chemistry, groups like xanthyl (Xan) were employed. For Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the trityl (Trt) group has become a preferred choice for protecting the amide side chains of both asparagine and glutamine peptide.compeptide.com. The trityl group, being acid-labile, is orthogonal to the base-labile Fmoc group, allowing for selective removal during different stages of synthesis peptide.compeptide.comhighfine.comcblpatras.grmdpi.com. The use of a protecting group on the amide nitrogen minimizes the risk of nitrile formation and significantly improves the solubility of the protected amino acid derivatives, making them more amenable to SPPS peptide.compeptide.compeptide.com.
Positioning of Fmoc-Asn(Trt)-OPfp within Contemporary Peptide Synthesis Reagents
This compound represents a sophisticated building block designed for the Fmoc-based SPPS strategy. It combines the Fmoc group for Nα-protection, the trityl (Trt) group for side-chain protection of asparagine, and a pentafluorophenyl (OPfp) ester for carboxyl group activation. This pre-activated derivative is specifically engineered to facilitate the efficient and clean incorporation of asparagine residues into growing peptide chains sigmaaldrich.com. Its availability as a pre-formed active ester streamlines the synthesis process by ensuring that the carboxyl group is already activated for coupling, thereby enhancing reaction kinetics and reducing potential side reactions bachem.comnih.gov.
Rationale for the Fmoc-Trityl-Pentafluorophenyl Ester Architecture
The specific architecture of this compound is a result of combining several advantageous chemical functionalities:
Fmoc (9-Fluorenylmethoxycarbonyl) Group: This group serves as the temporary Nα-protecting group. It is stable under acidic conditions but is readily cleaved by mild bases, typically piperidine (B6355638) peptide.comiris-biotech.denih.govwikipedia.org. Its base lability is orthogonal to the acid-labile side-chain protecting groups, a cornerstone of the Fmoc/tBu or Fmoc/Trt strategy nih.goviris-biotech.depeptide.com.
Trityl (Trt) Group: The trityl group is employed to protect the amide side chain of asparagine. It is acid-labile and orthogonal to the Fmoc group peptide.compeptide.comhighfine.comcblpatras.grmdpi.com. The Trt group improves the solubility of asparagine derivatives in organic solvents, a critical factor for successful SPPS peptide.compeptide.compeptide.com. Its removal typically occurs during the final cleavage step with trifluoroacetic acid (TFA) peptide.com. Compared to other protecting groups, the relatively mild acidolysis of trityl groups can lead to purer peptides, particularly for challenging sequences cblpatras.gr.
Pentafluorophenyl (OPfp) Ester: This moiety serves as a pre-activated ester of the carboxyl group. Pentafluorophenyl esters are highly reactive active esters that promote efficient peptide bond formation with minimal side reactions scite.aibachem.comnih.govhighfine.com. They are known for their rapid coupling kinetics, significantly faster than other active esters like hydroxysuccinimide (OSu) or p-nitrophenyl (ONp) esters highfine.com. This rapid reactivity is beneficial for reducing the risk of racemization and other side reactions by minimizing the time the activated amino acid is exposed to reaction conditions nih.govluxembourg-bio.com. Furthermore, pre-formed active esters like OPfp derivatives avoid the need to expose the growing peptide chain to potentially harsh activating reagents, contributing to cleaner couplings and better atom economy nih.gov.
The combination of these three components in this compound creates a stable, soluble, and highly reactive building block that addresses the inherent challenges associated with incorporating asparagine into peptide sequences.
Table 1: Relative Coupling Speed of Active Esters
| Active Ester Type | Relative Coupling Rate |
| Pentafluorophenyl (OPfp) | 111 |
| Pentachlorophenyl (OPCP) | 3.4 |
| p-Nitrophenyl (ONp) | 1 |
*Data derived from kinetic studies comparing different active esters highfine.com.
Advantages of Pre-Activated Amino Acid Derivatives in SPPS
The use of pre-activated amino acid derivatives, such as pentafluorophenyl esters, offers several significant advantages in Solid-Phase Peptide Synthesis:
Enhanced Coupling Efficiency: Pre-activated esters are highly reactive, leading to faster and more complete coupling reactions. This is particularly beneficial for sterically hindered amino acids or difficult sequences, where standard coupling methods might be slow or inefficient luxembourg-bio.comvapourtec.comsigmaaldrich.comsigmaaldrich.com.
Reduced Side Reactions: By employing pre-formed active esters, the need for in-situ activation with coupling reagents is reduced or eliminated. This minimizes the exposure of the peptide chain to excess activating agents, thereby lowering the incidence of side reactions such as racemization, guanidinylation, or dehydration scite.aibachem.comnih.govluxembourg-bio.com.
Improved Solubility and Handling: Many pre-activated amino acid derivatives, especially those with appropriate side-chain protection like this compound, exhibit improved solubility in common SPPS solvents compared to their unprotected counterparts peptide.compeptide.compeptide.com. This facilitates easier handling and more consistent reaction conditions.
Table 2: Solubility Comparison of Asparagine Derivatives in DMF
| Asparagine Derivative | Solubility in DMF |
| Fmoc-Asn-OH | Barely soluble |
| Fmoc-Asn(Trt)-OH | Readily soluble |
*Solubility is a critical factor for efficient coupling in SPPS peptide.compeptide.compeptide.com.
Compound List
this compound
Fmoc-Asn-OH
Fmoc-Gln-OH
Fmoc-Asn(Trt)-OH
Fmoc-Gln(Trt)-OH
Fmoc-Gln-OPFP
Fmoc-amino acid pentafluorophenyl esters
Fmoc-amino acid derivatives
Fmoc-amino acid-OPfp esters
Fmoc-amino acid-OH
Fmoc-amino acid fluorides
Fmoc-amino acid chlorides
Fmoc-Asn(Mbh)-OH
Fmoc-Asn(Tmob)-OH
Fmoc-Gln(Tmob)-OH
Fmoc-Ser(Trt)
Fmoc-Thr(trt)
Fmoc-Met
Fmoc-Lys
Fmoc-Trp
Fmoc-Ser(tBu)
Fmoc-Thr(tBu)
Fmoc-Val
Fmoc-Gly
Fmoc-Ala
Fmoc-Ile
Fmoc-Leu
Fmoc-Pro
Fmoc-Phe
Fmoc-Cys(Trt)
Fmoc-His(Trt)
Fmoc-Arg(Pbf)
Fmoc-Asp(OtBu)
Fmoc-Glu(OtBu)
Fmoc-Lys(Boc)
Fmoc-Trp(Boc)
Fmoc-Tyr(tBu)
Fmoc-Asn(Mtt)-OH
Fmoc-Gln(Mtt)-OH
Fmoc-Ser(Mtt)-OH
Fmoc-Thr(Mtt)-OH
Fmoc-His(Mtt)-OH
Fmoc-Cys(Mtt)-OH
Fmoc-Asn(Mmt)-OH
Fmoc-Gln(Mmt)-OH
Fmoc-His(Mmt)-OH
Fmoc-Asn(Tet)-OH
Fmoc-Gln(Tet)-OH
Fmoc-Lys(Cbz)-OH
Fmoc-Asp(OBzl)-OH
Fmoc-Glu(OBzl)-OH
Fmoc-Gln(Trt)-OH
Fmoc-Asp-(OH)-OtBu
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H31F5N2O5/c45-36-37(46)39(48)41(40(49)38(36)47)56-42(53)34(50-43(54)55-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-35(52)51-44(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,50,54)(H,51,52)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSONQVIVMGOLBG-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H31F5N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568890 | |
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-64-8 | |
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-Ã?-trityl-L-asparagin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization of Fmoc Asn Trt Opfp
Conversion of Fmoc-Asn(Trt)-OH to the Pentafluorophenyl Ester (OPfp)
Activation Chemistry for Pfp Ester Formation
The formation of pentafluorophenyl esters from protected amino acids like Fmoc-Asn(Trt)-OH is a critical step in their preparation for peptide synthesis. This process relies on specific activating agents and often employs catalysts to facilitate the reaction under controlled conditions.
Reagents and Catalysts Employed (e.g., CF3CO2Pfp)
A primary reagent for the synthesis of Fmoc-amino acid pentafluorophenyl esters, including Fmoc-Asn(Trt)-OPfp, is pentafluorophenyl trifluoroacetate (B77799) (CF3CO2Pfp) researchgate.netsigmaaldrich.comthieme-connect.deuzh.ch. This reagent efficiently converts the carboxylic acid into the activated Pfp ester. Alternatively, pentafluorophenol (B44920) (HOPfp) can be used in conjunction with condensing agents such as dicyclohexylcarbodiimide (B1669883) (DCC) google.com. Dipentafluorophenyl carbonate has also been identified as a reagent capable of synthesizing pentafluorophenyl esters of amino acids nih.gov.
Commonly employed catalysts and solvents in these reactions include pyridine (B92270) (Py) and N,N-dimethylformamide (DMF) thieme-connect.deuzh.ch. 1-Hydroxybenzotriazole (B26582) (HOBt) can be added to enhance the reactivity of the Pfp ester derivatives psu.edu. In some synthetic routes, copper catalysts have been utilized for the formation of pentafluorophenyl sulfonic esters acs.org. Triethylamine (Et3N) has also been noted as a catalyst, particularly in reactions involving H/D exchange on Pfp esters researchgate.net.
Table 2.2.1.1: Reagents and Catalysts for Pfp Ester Formation
| Reagent/Catalyst | Role | Typical Reference(s) |
| Pentafluorophenyl trifluoroacetate | Activating agent for Pfp ester formation | researchgate.netsigmaaldrich.comthieme-connect.deuzh.ch |
| Pentafluorophenol (HOPfp) | Reactant for Pfp ester formation | google.com |
| Dicyclohexylcarbodiimide (DCC) | Condensing agent for Pfp ester formation | google.com |
| Dipentafluorophenyl carbonate | Reagent for Pfp ester synthesis | nih.gov |
| Pyridine (Py) | Solvent/Catalyst | thieme-connect.deuzh.ch |
| N,N-Dimethylformamide (DMF) | Solvent | thieme-connect.deuzh.ch |
| 1-Hydroxybenzotriazole (HOBt) | Catalyst to enhance reactivity | psu.edu |
| Triethylamine (Et3N) | Catalyst (e.g., for H/D exchange) | researchgate.net |
| Copper catalysts | Catalysts for Pfp ester synthesis | acs.org |
Reaction Mechanisms Leading to Pfp Ester
The formation of pentafluorophenyl esters from protected amino acids like Fmoc-Asn(Trt)-OH typically involves the activation of the carboxylic acid moiety. When pentafluorophenyl trifluoroacetate is used, the mechanism often involves the reaction of the carboxylate group with the trifluoroacetate, followed by displacement by pentafluorophenoxide, or a direct reaction facilitated by a base like pyridine in DMF thieme-connect.deuzh.ch.
In methods employing dicyclohexylcarbodiimide (DCC) and pentafluorophenol, DCC first activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by pentafluorophenol, yielding the desired pentafluorophenyl ester google.com. The pentafluorophenyl group's electron-withdrawing nature significantly enhances the reactivity of the ester towards nucleophiles, making it an effective leaving group in subsequent peptide coupling reactions nih.govnih.gov. The electron-deficient character of the pentafluorophenyl ring facilitates nucleophilic attack, driving the formation of the ester bond nih.govnih.gov.
Isolation and Purification Strategies for this compound
Following the activation reaction, isolating and purifying this compound is crucial to obtain a high-quality reagent for peptide synthesis. Both crystallization and chromatographic methods are employed to achieve the desired purity.
Crystallization Techniques for Enhanced Purity
Fmoc-amino acid pentafluorophenyl esters, including this compound, are often prepared as crystalline solids google.compsu.edunih.gov. This crystalline nature facilitates purification through standard crystallization techniques. While specific solvent systems for this compound are not detailed in the provided literature, the general preparation of such activated esters typically yields products that can be purified by recrystallization from appropriate solvents, thereby enhancing their purity google.compsu.edunih.govbachem.com.
Chromatographic Methods for Analytical and Preparative Purification
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to assess the purity of Fmoc-amino acid derivatives, including this compound psu.edunih.gov. While direct mentions of preparative chromatography for this specific compound are limited in the provided snippets, it is a widely utilized method for purifying such activated amino acid derivatives when high purity is required. Crystallization is often sufficient for purification, but chromatographic methods remain essential for quality control and analytical verification of purity psu.edunih.govnih.gov.
Studies on the Stability and Storage of this compound
Fmoc-amino acid pentafluorophenyl esters, in general, are characterized by their stability while retaining high reactivity, making them suitable for storage and subsequent use in peptide synthesis bachem.com. Pentafluorophenyl esters are described as bench-stable compounds nih.gov. Although specific detailed studies on the long-term stability or degradation pathways of this compound are not explicitly detailed in the provided literature, the class of compounds is recognized for its reasonable stability under appropriate storage conditions bachem.com.
Compound List:
this compound
Fmoc-Asn(Trt)-OH
Pentafluorophenyl trifluoroacetate (CF3CO2Pfp)
Pentafluorophenol (HOPfp)
Dicyclohexylcarbodiimide (DCC)
Dipentafluorophenyl carbonate
1-Hydroxybenzotriazole (HOBt)
Pyridine (Py)
N,N-Dimethylformamide (DMF)
Triethylamine (Et3N)
Impact of Environmental Factors (Temperature, Moisture) on Ester Integrity
Pentafluorophenyl (PFP) esters, in general, are recognized for their relatively good stability compared to other activated ester derivatives, such as N-hydroxysuccinimidyl (NHS) esters, particularly concerning spontaneous hydrolysis wikipedia.orgnih.govrsc.org. This inherent stability is advantageous during storage and handling in peptide synthesis protocols.
However, like all activated esters, the PFP ester moiety in this compound remains susceptible to hydrolysis, especially in the presence of moisture nih.gov. Humidity can lead to the cleavage of the ester bond, yielding Fmoc-Asn(Trt)-OH and pentafluorophenol. Elevated temperatures are also known to accelerate chemical degradation processes, including ester hydrolysis. While specific quantitative data detailing the rate of ester hydrolysis for this compound as a function of precise temperature and relative humidity levels were not found in the reviewed literature, general chemical principles dictate that exposure to high temperatures and moisture should be minimized to preserve ester integrity.
The recommended storage conditions, typically around 15-25°C or preferably at +4°C sigmaaldrich.comglentham.com, underscore the importance of maintaining a cool and dry environment to prevent premature degradation. Adherence to these conditions is vital for ensuring the compound's reactivity and purity for peptide coupling reactions.
Shelf-Life Determination and Degradation Pathway Analysis
Detailed research findings specifically outlining the degradation pathways of this compound were not extensively detailed in the provided search results. However, based on the chemical nature of activated esters, the primary degradation route for this compound is anticipated to be the hydrolysis of the pentafluorophenyl ester bond. This reaction would result in the formation of the free amino acid derivative, Fmoc-Asn(Trt)-OH, and pentafluorophenol.
While the Fmoc and trityl (Trt) protecting groups are generally robust under standard storage conditions, the activated ester functionality is the most sensitive part of the molecule. The shelf-life of this compound is determined by its stability over time under specified storage conditions, which are designed to mitigate degradation. Typical shelf-life determination involves comprehensive stability studies, often including accelerated aging protocols. Such specific, published studies for this compound were not found in the available information.
Therefore, to maximize the compound's shelf-life and ensure its efficacy in peptide synthesis, it is recommended to store it in a cool, dry place, away from direct sunlight and moisture, in tightly sealed containers.
Recommended Storage Conditions
| Compound | Recommended Storage Temperature | Notes |
| This compound | 15-25°C | To maintain ester integrity and prevent hydrolysis, a cool and dry environment is advised sigmaaldrich.com. |
| This compound | +4°C | A colder storage temperature is also recommended by some suppliers, further minimizing potential degradation glentham.com. |
| Fmoc-Asn(Trt)-OH | 2-8°C | For the related free acid form, storage at 2-8°C is recommended medchemexpress.comsigmaaldrich.comabbexa.com. Stock solutions of related compounds suggest storage below -20°C for longer periods biocrick.com. |
Mechanistic Studies of Peptide Bond Formation Utilizing Fmoc Asn Trt Opfp
Nucleophilic Acyl Substitution Mechanism of Pfp Esters
The formation of a peptide bond is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.com In this process, a nucleophile, in this case, the amino group of an amino acid, attacks the electrophilic carbonyl carbon of the activated carboxylic acid. This leads to a tetrahedral intermediate, which then collapses, expelling a leaving group and forming the stable amide bond. masterorganicchemistry.com The efficiency and fidelity of this reaction are highly dependent on the nature of the activating group.
Role of the Pentafluorophenyl Moiety as a Leaving Group
Pentafluorophenyl (Pfp) esters are highly effective activating groups in peptide synthesis due to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring. nih.gov This strong inductive effect makes the pentafluorophenoxy group an excellent leaving group, facilitating the nucleophilic attack by the amine. nih.govsmolecule.com The stability of the resulting pentafluorophenoxide anion further drives the reaction towards product formation.
The reactivity of Pfp esters allows for peptide bond formation to occur under mild conditions, which is advantageous for preserving the integrity of sensitive amino acid side chains and preventing side reactions. nih.govsmolecule.com The use of pre-formed Fmoc-amino acid-OPfp esters, like Fmoc-Asn(Trt)-OPfp, offers a stable yet highly reactive building block for solid-phase peptide synthesis (SPPS). bachem.com This approach minimizes the need for in situ activating reagents that can sometimes lead to undesirable byproducts. bachem.com
Kinetics of Amide Bond Formation with various Amine Nucleophiles
The rate of amide bond formation using this compound is influenced by several factors, including the nature of the amine nucleophile and the reaction conditions. Generally, Pfp esters exhibit rapid coupling kinetics due to their high reactivity. Compared to other active esters, such as p-nitrophenyl (ONp) esters, pentafluorophenyl esters often lead to faster reaction rates because the pentafluorophenyl group is more electron-deficient.
Studies comparing different coupling methods have shown that the use of Fmoc-Asn-OPfp can lead to the formation of a homogeneous peptide product, avoiding side reactions like the dehydration of the asparagine side chain that can occur with other activating agents like DCC/HOBt or BOP. nih.gov The kinetics of the coupling reaction are also influenced by the solvent, with polar aprotic solvents like dimethylformamide (DMF) being commonly used to facilitate the reaction. sigmaaldrich.comresearchgate.net The improved solubility of Fmoc-Asn(Trt)-OH derivatives in such solvents further aids in achieving efficient coupling. sigmaaldrich.com
Investigation of Racemization during Coupling
A significant challenge in peptide synthesis is the potential for racemization, the loss of stereochemical integrity at the α-carbon of the amino acid being activated. highfine.com This is particularly a concern for most amino acids, with the notable exceptions of glycine (B1666218) (which is achiral) and proline (whose cyclic structure restricts racemization). bachem.com
Stereochemical Integrity of Asparagine Residue during Activation and Coupling
The asparagine residue is particularly susceptible to side reactions, including racemization and the formation of aspartimide. nih.govresearchgate.net Aspartimide formation involves the cyclization of the aspartyl or asparaginyl residue, a process that can lead to both racemization and the formation of β-aspartyl peptides upon ring opening. sigmaaldrich.comresearchgate.net The mechanism of racemization for asparagine often proceeds through the formation of a succinimide (B58015) intermediate, which allows for the abstraction of the α-proton and subsequent reprotonation from either face, leading to a mixture of L- and D-isomers. nih.govacs.org
The use of a trityl (Trt) protecting group on the side-chain amide of asparagine, as in this compound, is a key strategy to suppress these side reactions. The bulky Trt group sterically hinders the side chain from participating in unwanted intramolecular reactions, thereby preserving the stereochemical integrity of the asparagine residue during the activation and coupling steps. tu-darmstadt.de
Comparison with Other Asparagine Activating Reagents and Derivatives
Several strategies have been developed to introduce asparagine into a peptide chain while minimizing side reactions. These include the use of different side-chain protecting groups and various activating reagents.
| Activating Method/Derivative | Key Features | Advantages | Disadvantages |
| This compound | Trityl side-chain protection, Pfp ester activation. sigmaaldrich.com | Good solubility, high purity of peptides, minimizes dehydration and aspartimide formation. nih.govalfa-chemistry.com | Trityl cleavage can be slow for N-terminal Asn. sigmaaldrich.com |
| Fmoc-Asn-OH with DCC/HOBt | In situ activation with a carbodiimide (B86325) and additive. nih.govpeptide.com | Widely used method. | Prone to dehydration of the Asn side chain to form β-cyanoalanine. nih.govpeptide.com |
| Fmoc-Asn-OH with BOP | In situ activation with a phosphonium (B103445) salt reagent. nih.gov | Can be effective. | Also susceptible to side-chain dehydration. nih.gov |
| Fmoc-Asn(Mbh)-OH / Fmoc-Asn(Tmob)-OH | Methoxybenzyl-type side-chain protection. nih.gov | Rapid coupling and minimal side reactions during coupling. nih.gov | Cleavage can generate carbocations that modify other residues (e.g., Trp). nih.gov |
| Fmoc-Asn(Dmcp)-OH | Dimethylcyclopropylmethyl side-chain protection. sigmaaldrich.com | Enhanced solubility and reduced aggregation compared to Trt. sigmaaldrich.com | A more specialized derivative. |
Studies have shown that coupling with Fmoc-Asn-OPfp results in a homogeneous peptide, which is not always the case when using unprotected asparagine with activating reagents like DCC/HOBt or BOP. nih.gov While side-chain protected derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH also couple efficiently, they can lead to side reactions during the final deprotection step. nih.gov In contrast, Fmoc-Asn-OPfp provided a clean product even in sequences containing sensitive residues like tryptophan. nih.gov
Influence of Reaction Conditions on Racemization
The extent of racemization during peptide coupling is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.
Base: The basicity and steric hindrance of the organic base used can significantly impact racemization. highfine.com Stronger, less hindered bases can increase the rate of racemization by promoting the abstraction of the α-proton. highfine.com For couplings that are prone to racemization, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred over more basic options like N,N-diisopropylethylamine (DIEA). bachem.comhighfine.com
Solvent: The solvent can influence reaction rates and the solubility of reactants, which in turn can affect the extent of side reactions. sigmaaldrich.com Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are common solvents in peptide synthesis.
Temperature: Higher reaction temperatures can accelerate coupling rates but may also increase the risk of racemization. google.com Running reactions at elevated temperatures, for instance, using microwave heating, requires careful optimization to balance coupling efficiency with the preservation of stereochemical integrity. nih.gov
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in coupling reactions, particularly with carbodiimides, to suppress racemization by forming less reactive, more stable active esters as intermediates. peptide.com
The use of pre-activated esters like this compound can mitigate some of these issues, as the activation step is separated from the coupling, and the reaction can often proceed without the need for a strong base, thereby reducing the risk of racemization. bachem.com
Side Reaction Analysis in this compound Mediated Couplings
Despite the advantages of using this compound, several side reactions can occur during peptide synthesis, potentially compromising the purity and yield of the final product. Understanding and mitigating these side reactions is crucial for successful peptide assembly.
Prevention of β-Cyanoalanine Formation via Side-Chain Protection
A significant side reaction during the activation of asparagine is the dehydration of its side-chain amide, leading to the formation of a β-cyanoalanine residue. capes.gov.brnih.gov This unwanted modification can be particularly problematic when using carbodiimide-based activation methods. peptide.com The implementation of a side-chain protecting group is a primary strategy to prevent this dehydration.
The trityl (Trt) group in this compound serves as a bulky shield for the side-chain amide, effectively preventing this dehydration side reaction. peptide.com The use of such side-chain protected asparagine derivatives has been shown to yield homogeneous peptide products, free from β-cyanoalanine contamination. capes.gov.brnih.gov In contrast, syntheses using unprotected asparagine often result in varying amounts of this undesirable by-product. capes.gov.brnih.gov
It is noteworthy that in biological systems, β-cyanoalanine can be converted to asparagine or aspartate, representing a detoxification pathway for hydrogen cyanide. frontiersin.orgresearchgate.net
Minimization of Aspartimide Formation and Other β-Elimination Processes
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, occurring when the peptide backbone nitrogen attacks the side-chain carboxyl group of an aspartic acid or asparagine residue. biotage.comiris-biotech.de This reaction is catalyzed by both acidic and basic conditions and is particularly prevalent when the succeeding amino acid is glycine, asparagine, or aspartic acid. biotage.comiris-biotech.de The resulting five-membered ring intermediate can lead to racemization and the formation of β- and iso-aspartyl peptides. biotage.com
While the trityl protecting group on the asparagine side chain in this compound offers some steric hindrance, it does not completely eliminate the risk of aspartimide formation. researchgate.net Several strategies can be employed to minimize this side reaction:
Modification of Deprotection Conditions: Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine (B6355638) solution used for Fmoc group removal can significantly reduce aspartimide formation. biotage.compeptide.com
Alternative Protecting Groups: Employing bulkier or more specialized side-chain protecting groups can further hinder the cyclization reaction. biotage.comresearchgate.net
Backbone Protection: The use of backbone-protected dipeptides, such as those incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively block aspartimide formation. researchgate.netpeptide.com
Another β-elimination process can lead to the formation of 3-(1-piperidinyl)alanine, especially when synthesizing peptides with a C-terminal cysteine. iris-biotech.de While not directly related to asparagine, it highlights the importance of carefully considering potential side reactions based on the entire peptide sequence.
Mitigating N-Terminal Modification and Guanidinylation
N-terminal modification, specifically guanidinylation, is a side reaction associated with the use of certain coupling reagents, particularly those of the uronium/aminium salt type like HBTU and TBTU. peptide.comsigmaaldrich.combachem.com These reagents can react with the free N-terminal amino group of the growing peptide chain, leading to the formation of a guanidinium (B1211019) moiety and irreversible chain termination. peptide.combachem.com
The use of pre-activated esters like this compound circumvents the need for in-situ activation with these reagents, thereby mitigating the risk of N-terminal guanidinylation. sigmaaldrich-jp.com Phosphonium-based reagents, such as PyBOP, are also less prone to this side reaction. iris-biotech.debachem.com When using uronium/aminium reagents for other coupling steps in the synthesis, pre-activation of the amino acid before its addition to the resin is a recommended strategy to avoid guanidinylation. peptide.com
Compatibility with Different Coupling Reagents and Additives
The efficiency and fidelity of peptide bond formation using this compound can be further optimized by the judicious selection of coupling additives and reaction conditions.
Use with HOBt or Oxyma Pure for Optimized Coupling
The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) is a common practice to enhance coupling efficiency and suppress racemization. bachem.comchempep.com When using this compound, these additives can be beneficial. Dissolving the activated ester in the presence of HOBt or Oxyma Pure before adding it to the resin can facilitate a cleaner and more efficient coupling reaction. sigmaaldrich-jp.com
Oxyma Pure is often favored as a safer alternative to the potentially explosive HOBt. bachem.com Both additives function by forming a more reactive intermediate ester in situ, which then rapidly acylates the free N-terminal amine of the peptide chain.
| Additive | Key Advantages |
| HOBt | Effective at suppressing racemization and reducing aspartimide formation when added to deprotection solutions. biotage.compeptide.com |
| Oxyma Pure | Safer alternative to HOBt, enhances coupling reactivity, and minimizes allergenic potential. bachem.comsigmaaldrich-jp.com |
Base-Free Coupling Conditions and their Impact on Reaction Efficacy
A significant advantage of using pre-activated esters like this compound is the ability to perform couplings under base-free conditions. sigmaaldrich-jp.com The absence of an external base during the coupling step is crucial for minimizing racemization, a particularly prevalent issue for sensitive amino acids. bachem.comsigmaaldrich-jp.com
The direct coupling of this compound, often in the presence of an additive like HOBt or Oxyma Pure but without a tertiary amine base like DIPEA, leads to cleaner peptide products with negligible epimerization. sigmaaldrich-jp.com This approach is especially recommended for the incorporation of cysteine residues, which are highly susceptible to racemization under basic conditions. sigmaaldrich-jp.com
| Coupling Condition | Impact on Efficacy |
| Base-Free | Minimizes the risk of racemization, leading to higher enantiomeric purity of the final peptide. sigmaaldrich-jp.com |
| With Base (e.g., DIPEA) | While it can accelerate coupling rates, it significantly increases the risk of racemization and other side reactions. chempep.com |
Applications in Solid Phase Peptide Synthesis Spps
Integration of Fmoc-Asn(Trt)-OPfp into Automated Fmoc-SPPS Protocols
The properties of this compound make it highly compatible with the requirements of automated SPPS. Automated synthesizers, which perform the repetitive cycles of deprotection, washing, and coupling, benefit from reagents that ensure rapid and complete reactions. Fmoc-SPPS is particularly well-suited for automation because it avoids the use of harsh acids in the synthesis cycles and allows for easy monitoring of the deprotection step through the UV absorbance of the cleaved Fmoc group. The use of pre-activated derivatives like this compound streamlines the coupling step within these automated protocols. Instead of requiring an in situ activation step, where the amino acid is mixed with coupling reagents just before being added to the resin, the OPfp ester is a stable, pre-activated form that can be directly introduced to the growing peptide chain. This simplifies the synthesizer's fluidic handling and eliminates the time needed for pre-activation.
The use of this compound offers distinct advantages in high-throughput and automated synthesis environments, primarily centered on efficiency, purity, and reliability.
Rapid Coupling Kinetics: Pentafluorophenyl esters are among the most reactive activated esters used in peptide synthesis. This high reactivity leads to significantly faster coupling times compared to other methods, a critical factor in high-throughput synthesis where speed is essential. Kinetic studies have demonstrated the superior coupling speed of OPfp esters compared to alternatives like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.
Reduced Side Reactions: A major challenge when incorporating asparagine is the dehydration of the side-chain amide to form a β-cyanoalanine nitrile, especially during the carboxyl activation step. The trityl (Trt) protecting group on the asparagine side chain effectively prevents this side reaction. Furthermore, by using a pre-formed active ester, the growing peptide chain is not exposed to potentially problematic in situ coupling reagents and their byproducts, which can lead to other unwanted modifications.
Improved Solubility: Unprotected Fmoc-Asn-OH has poor solubility in common SPPS solvents like DMF. The attachment of the bulky, hydrophobic trityl group significantly improves the solubility of the derivative, which is beneficial for handling and delivery in automated systems.
| Feature | Advantage in Automated/High-Throughput SPPS |
| Pre-activated OPfp Ester | Eliminates in situ activation step, increases coupling speed, simplifies synthesizer protocols. |
| Trityl (Trt) Side-Chain Protection | Prevents side-chain dehydration to nitrile, improves solubility in organic solvents. |
| High Reactivity | Ensures rapid and complete coupling reactions, increasing throughput and minimizing deletion sequences. |
| Avoidance of in situ Reagents | Reduces the risk of side reactions associated with coupling reagents (e.g., guanidinylation from HBTU/TBTU). |
Real-time monitoring is a key feature of modern automated peptide synthesizers, allowing for the verification of reaction completion at each step. While the most common method involves UV monitoring of the Fmoc group released during the deprotection step, advanced techniques can also provide insight into the coupling reaction itself.
The use of highly reactive Pfp esters like this compound contributes to more reliable and predictable synthesis profiles, which are amenable to monitoring. Because the coupling reaction is fast and generally proceeds to completion, it establishes a consistent baseline for the subsequent Fmoc deprotection signal. Any deviation from the expected signal can indicate a problem, such as peptide aggregation.
More advanced monitoring techniques, such as those using a variable bed flow reactor, measure changes in the resin volume (swelling) in real-time. Successful coupling leads to peptide elongation and an increase in resin swelling, while phenomena like on-resin aggregation cause the resin bed to shrink. The clean and efficient coupling provided by this compound ensures a predictable and positive swelling profile, making it easier to detect problematic sequences where aggregation occurs. Incomplete couplings can be identified before the subsequent deprotection step, allowing for adjustments to the synthesis protocol.
Synthesis of Complex Peptides and Challenging Sequences Incorporating Asparagine
The incorporation of asparagine can be particularly challenging in the synthesis of complex peptides. Asparagine-containing sequences are sometimes prone to aggregation and can participate in side reactions like aspartimide formation, especially when adjacent to specific residues like glycine (B1666218) or serine. The unique properties of this compound help to mitigate these issues.
Peptide aggregation, where the growing peptide chains on the solid support interact with each other through hydrogen bonding to form insoluble β-sheet structures, is a major cause of synthesis failure. This can lead to incomplete deprotection and coupling reactions, resulting in truncated or deletion sequences.
This compound contributes to the successful synthesis of such sequences in several ways:
Maximizing Coupling Efficiency: In aggregation-prone sequences, the reactive sites on the growing peptide chain become less accessible. Using a highly activated amino acid derivative like an OPfp ester increases the probability of a successful coupling reaction even in these sterically hindered environments due to its high reactivity and speed.
Preventing Asparagine-Related Side Reactions: The robust Trt protection on the asparagine side chain is crucial. In sequences containing an Asp-Asn motif, the risk of aspartimide formation is elevated. The Trt group on the asparagine helps to shield the side chain and prevent its involvement in this and other side reactions. Using the pre-activated OPfp ester ensures that the coupling is fast, minimizing the time the peptide is exposed to basic conditions during the coupling step, which can also contribute to side reactions.
Fmoc-based SPPS is the preferred method for synthesizing peptides containing post-translational modifications (PTMs) such as phosphorylation, glycosylation, and acylation, due to the mild, base-labile deprotection conditions that are compatible with these often-sensitive functional groups.
For particularly base-labile PTMs, such as S-palmitoylation, standard Fmoc deprotection conditions (e.g., 20% piperidine) may be too harsh. In these cases, milder deprotection cocktails are used (e.g., 1% DBU). Under these circumstances, having a highly efficient and rapid coupling method is paramount to compensate for any potential slowdowns in the deprotection step, making the highly reactive this compound an advantageous choice.
Comparative Studies of this compound with Other Asparagine Derivatives in SPPS
The choice of asparagine derivative can significantly impact the outcome of a peptide synthesis. This compound combines the benefits of side-chain protection and pre-activation, offering advantages over other common derivatives.
A comparison with other widely used asparagine reagents highlights its utility:
Fmoc-Asn-OH: Using asparagine without side-chain protection is the most economical option but carries significant risks. During the in situ activation step with carbodiimides or other reagents, the unprotected side-chain amide can be dehydrated to form a nitrile. This side reaction is a major source of impurity. Furthermore, couplings involving Fmoc-Asn-OH are often slower than with other amino acids.
Fmoc-Asn(Trt)-OH: This is the most common derivative for introducing asparagine in Fmoc-SPPS. The Trt group effectively prevents nitrile formation and improves solubility. However, it requires an in situ activation step using coupling reagents like HBTU, HATU, or DIC/HOBt. While effective, these reagents can sometimes lead to their own side reactions, such as racemization of the amino acid or guanidinylation of the free N-terminal amine.
Fmoc-Asn(Mbh)-OH: The 4,4'-dimethoxybenzhydryl (Mbh) group is another option for side-chain protection. While it also prevents nitrile formation, it is more acid-labile than the Trt group. During final cleavage with trifluoroacetic acid (TFA), the carbocations generated from Mbh deprotection can alkylate sensitive residues like tryptophan, requiring specific scavenger cocktails to suppress this side reaction. In contrast, the Trt group is generally considered cleaner in this regard.
This compound combines the best features of these alternatives: the proven Trt protecting group to ensure fidelity of the asparagine residue, and the pre-activated OPfp ester to provide a rapid, clean, and efficient coupling reaction without the need for in situ activators.
| Derivative | Side-Chain Protection | Activation Method | Key Advantages | Key Disadvantages |
| Fmoc-Asn-OH | None | In situ (e.g., DIC/HOBt) | Low cost | High risk of nitrile formation; slow coupling. |
| Fmoc-Asn(Trt)-OH | Trityl (Trt) | In situ (e.g., HBTU/HATU) | Prevents nitrile formation; good solubility. | Requires coupling reagents which can cause side reactions; risk of racemization. |
| Fmoc-Asn(Mbh)-OH | Dimethoxybenzhydryl (Mbh) | In situ | Prevents nitrile formation. | Can cause Trp alkylation during cleavage. |
| This compound | Trityl (Trt) | Pre-activated Ester | Prevents nitrile formation; rapid coupling; no in situ reagents needed; high purity. | Higher reagent cost. |
Comparative Analysis of Peptide Purity and Yield
While direct comparative studies isolating the performance of this compound against other activation methods are not extensively detailed in the provided research, the use of pre-activated esters like OPfp is a well-established strategy to enhance coupling outcomes. bachem.comchempep.com Pre-formed active esters can lead to cleaner reactions and higher yields compared to in-situ activation methods, which may present their own set of side reactions depending on the reagents used. luxembourg-bio.com The use of high-purity, stable active esters like this compound is therefore a standard approach to maximize the yield of the desired peptide sequence.
Table 1: Impact of Fmoc-Amino Acid Purity on Glucagon Synthesis
| Starting Material | Crude Peptide Purity (%) | Purity Increase (%) |
| Commercial Fmoc-Amino Acids | 53.49 | N/A |
| Purified Fmoc-Amino Acids | 68.08 | > 15 |
This table is based on data from a study on Glucagon synthesis where Fmoc-Asn(Trt)-OH was one of the amino acids used. ajpamc.com
Evaluation of Coupling Efficiency and Reaction Times
The efficiency of the coupling step in SPPS is paramount for the synthesis of high-quality peptides. Incomplete couplings result in deletion sequences, which can be challenging to separate from the target peptide. The OPfp ester is a highly reactive derivative, making this compound a potent acylating agent that facilitates efficient amide bond formation. bachem.comchempep.com Such pre-activated amino acid derivatives are particularly well-suited for automated peptide synthesis, where rapid and complete coupling reactions are essential. chempep.com
Table 2: General Characteristics of Different Activation Strategies in SPPS
| Activation Method | Type | Relative Speed | Common Side Reactions | Notes |
| OPfp Esters | Pre-formed Active Ester | Fast | Low | Stable, crystalline solids; suitable for automation. bachem.comchempep.com |
| Carbodiimides (e.g., DIC/HOBt) | In-situ Activation | Moderate | Racemization, dehydration (for Asn/Gln if unprotected). | A standard and cost-effective method. bachem.com |
| Onium Salts (e.g., HBTU, HATU) | In-situ Activation | Very Fast | Racemization, guanidinylation (with HBTU/HATU). chempep.com | Highly efficient, especially for sterically hindered couplings. |
Assessment of Side Product Profiles
The incorporation of asparagine into a peptide sequence is associated with specific side reactions. A primary concern is the dehydration of the side-chain amide to a nitrile during the carboxyl group activation step, particularly when using carbodiimide (B86325) reagents. peptide.com The use of a side-chain protecting group is essential to prevent this. The trityl (Trt) group on this compound provides robust protection for the amide nitrogen, effectively minimizing the risk of dehydration during coupling. peptide.com Furthermore, the Trt group enhances the solubility of the Fmoc-Asn derivative in common SPPS solvents like DMF, which can otherwise be a limiting factor for the unprotected Fmoc-Asn-OH. peptide.com
Another potential side reaction involving asparagine residues is aspartimide formation. iris-biotech.de This intramolecular cyclization occurs via the attack of the backbone nitrogen on the side-chain carbonyl group and is catalyzed by both base (during Fmoc deprotection) and acid (during final cleavage). iris-biotech.de While the Trt group does not prevent this backbone-mediated reaction, its use is standard practice for preventing direct side-chain modifications during the crucial coupling step. The use of a clean and efficient pre-activated ester like the OPfp derivative helps ensure that side reactions related to the activation process itself are kept to a minimum.
Cleavage and Deprotection Strategies for Peptides Synthesized with this compound
The final stage of SPPS involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For peptides containing Asn(Trt), this step must be carefully managed to ensure complete deprotection of the trityl group while preventing side reactions caused by the liberated and highly reactive trityl cation.
Conditions for Trityl Group Removal from Asparagine
The trityl (Trt) protecting group is highly acid-labile and is typically removed during the final cleavage step using a high concentration of trifluoroacetic acid (TFA). peptide.comthermofisher.com A standard cleavage reaction involves treating the peptide-resin with a TFA-based cocktail for 1 to 4 hours at room temperature. thermofisher.com
However, the complete removal of the Trt group from the asparagine side chain can sometimes be challenging. Studies have shown that the deprotection of an N-terminal Asn(Trt) residue can be particularly sluggish, potentially requiring extended cleavage times of up to 4 hours to ensure complete removal. peptide.comthermofisher.com The efficiency of deprotection can also be influenced by the local peptide sequence. For instance, incomplete TFA-mediated deprotection of Asn(Trt) has been observed when the residue is located in the vicinity of a reduced peptide bond, a phenomenon attributed to the preferential protonation of a nearby secondary amine. nih.gov Therefore, it is crucial to analyze the crude peptide by mass spectrometry to confirm the absence of the Trt group, which would appear as a mass addition of +243.3 Da.
Optimization of Scavenger Cocktails to Prevent Tryptophan Alkylation and Other Modifications
During acidolytic cleavage, the Trt group is released as a stable trityl carbocation (Trt⁺). iris-biotech.de This electrophilic species is highly reactive and can irreversibly modify nucleophilic amino acid side chains, such as those of tryptophan, cysteine, and methionine, if not effectively neutralized. iris-biotech.deresearchgate.netmerckmillipore.com Tryptophan is particularly susceptible to alkylation by the trityl cation. researchgate.net To prevent these deleterious side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive cations.
Triisopropylsilane (TIS) is a highly effective scavenger specifically recommended for quenching trityl cations. researchgate.netmerckmillipore.comwpmucdn.com Various cleavage cocktails have been formulated to protect different combinations of sensitive residues. The choice of cocktail is dictated by the amino acid composition of the peptide. thermofisher.com
Table 3: Common TFA-Based Cleavage Cocktails for Peptides Containing Trityl-Protected Residues
| Reagent Name | Composition (v/v) | Key Scavengers | Primary Applications and Notes |
| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | TIS, Water | General purpose; effective for scavenging Trt and tBu cations. Not recommended for peptides containing Cys or Met due to risk of oxidation. iris-biotech.de |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | TIS, Phenol | "Low odor" cocktail. Good for scavenging trityl groups. Phenol protects Tyr and Trp. Does not prevent Met oxidation. iris-biotech.depeptide.com |
| Reagent K | 82.5% TFA, 5% H₂O, 5% Phenol, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues including Trp, Cys, Met, and Tyr. iris-biotech.depeptide.com |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole, EDT, Anisole | Recommended for peptides containing Arg(Pbf/Pmc) and Trp. Minimizes reattachment of Trp-containing peptides to the resin. iris-biotech.depeptide.com |
Abbreviations: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol).
The components of these cocktails serve specific functions:
Triisopropylsilane (TIS): Reduces the trityl cation to triphenylmethane. merckmillipore.comwpmucdn.com
Water (H₂O): Acts as a scavenger for tert-butyl (tBu) cations released from other protecting groups (e.g., from Asp, Glu, Ser, Thr, Tyr). wpmucdn.com
Phenol: Protects the side chains of tyrosine and tryptophan from alkylation. wpmucdn.com
1,2-Ethanedithiol (EDT) & Thioanisole: These thiol-based scavengers are effective at protecting cysteine and methionine residues and also contribute to the protection of tryptophan. iris-biotech.dewpmucdn.com
Impact on Overall Peptide Purity and Integrity Post-Cleavage
The successful implementation of cleavage and deprotection strategies is fundamental to achieving high purity and integrity of the final peptide product. The presence of residual protecting groups or by-products from scavenger-mediated reactions can significantly complicate purification.
Incomplete removal of the Trt group from asparagine results in a significant impurity that may be difficult to separate from the desired peptide. nih.gov More critically, failure to effectively scavenge the trityl cation can lead to irreversible modification of sensitive residues. For example, the alkylation of a tryptophan residue by a trityl cation would result in a major impurity with a mass increase of 243.3 Da, compromising the biological activity and integrity of the peptide. researchgate.netmerckmillipore.com
Therefore, optimizing the cleavage conditions—including the composition of the scavenger cocktail and the reaction time—is a critical final step in SPPS. thermofisher.com A small-scale trial cleavage is often recommended to determine the optimal conditions for a specific peptide, ensuring complete deprotection and minimal side-product formation, thereby maximizing the yield of the pure, unmodified peptide. thermofisher.com
Analytical and Quality Control Methodologies in Fmoc Asn Trt Opfp Research
Spectroscopic Characterization Techniques for Fmoc-Asn(Trt)-OPfp
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise three-dimensional structure of this compound in solution. oxinst.comresearchgate.net By analyzing the chemical shifts, coupling constants, and signal integrations in both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, researchers can confirm the connectivity of atoms and the presence of the key structural components: the fluorenylmethyloxycarbonyl (Fmoc) group, the asparagine residue, the trityl (Trt) protecting group, and the pentafluorophenyl (OPfp) ester. oxinst.combiocrick.com Specific proton and carbon signals can be assigned to their respective positions within the molecule, verifying the correct assembly of the compound. oxinst.com For instance, the characteristic aromatic proton signals of the Fmoc and Trt groups, along with the distinct resonances of the asparagine backbone, provide a definitive fingerprint of the molecule's structure. oxinst.comgithub.com
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound. biocrick.comscbt.comnih.gov This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise determination of the molecular mass. The expected molecular weight of this compound is 762.72 g/mol , corresponding to its empirical formula C₄₄H₃₁F₅N₂O₅. scbt.comsigmaaldrich.com MS analysis serves as a primary quality control check to verify that the synthesized or purchased compound has the correct molecular formula and has not undergone degradation or unintended modification. biocrick.comquora.com
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 132388-64-8 | biocrick.comsigmaaldrich.com |
| Molecular Formula | C₄₄H₃₁F₅N₂O₅ | scbt.comsigmaaldrich.comquora.com |
| Molecular Weight | 762.72 g/mol | scbt.comsigmaaldrich.comcnreagent.com |
| Appearance | White to slight yellow to beige powder | sigmaaldrich.comsigmaaldrich.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the various functional groups present in the this compound molecule. quora.comomizzur.comyoutube.com The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. libretexts.org Key functional groups that can be identified include the carbonyl (C=O) stretches from the ester and amide groups, the N-H stretch of the amide, the aromatic C-H and C=C stretches of the Fmoc and Trt groups, and the C-F stretches of the pentafluorophenyl ring. sigmaaldrich.comyoutube.comlibretexts.org The presence and position of these bands in the IR spectrum confirm the integrity of the crucial functional moieties required for its role in peptide synthesis. sigmaaldrich.com
Table 2: Expected IR Absorption Regions for this compound Functional Groups
| Functional Group | Characteristic Absorption Region (cm⁻¹) |
| N-H Stretch (Amide) | 3500-3300 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Ester) | 1780-1750 |
| C=O Stretch (Amide) | 1680-1630 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-F Stretch | 1400-1000 |
Chromatographic Purity Assessment and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of this compound and for detecting and identifying any impurities that may be present.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. biocrick.comquora.comcnreagent.com This method separates the target compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. By analyzing the resulting chromatogram, the area percentage of the main peak corresponding to this compound can be calculated, providing a quantitative measure of its purity. cnreagent.com Commercial suppliers often specify a purity of ≥97.0% or higher as determined by HPLC. sigmaaldrich.comcnreagent.comsigmaaldrich.com This high level of purity is crucial to prevent the incorporation of incorrect amino acid derivatives or other contaminants into the growing peptide chain during synthesis.
Advanced Chromatographic Techniques for Impurity Identification
While HPLC is excellent for purity determination, the identification of specific impurities often requires more advanced techniques. sigmaaldrich.com The coupling of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful approach. sigmaaldrich.com This hyphenated technique allows for the separation of impurities by LC, followed by their immediate analysis by MS to determine their molecular weights. This information is critical for identifying potential side-products from the synthesis of this compound, such as diastereomers, incompletely protected or deprotected derivatives, or byproducts formed through side reactions. Understanding the impurity profile is essential for optimizing synthesis and purification protocols to ensure the highest quality of the final product.
Stereochemical Analysis of this compound and Derived Peptides
Chiral HPLC for Detection of Racemization
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and precise technique for assessing the enantiomeric purity of this compound and its parent amino acid, Fmoc-Asn(Trt)-OH. researchgate.net The method can directly separate and quantify the L- and D-enantiomers, providing a clear measure of chiral integrity.
Research Findings: Studies have demonstrated the successful chiral separation of various Fmoc-protected α-amino acids, including Fmoc-Asn(Trt)-OH, using polysaccharide-based chiral stationary phases (CSPs). researchgate.net These columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can effectively resolve enantiomers under reversed-phase conditions. researchgate.net For instance, Lux Cellulose-2 and Lux Cellulose-3 columns have shown high success rates in achieving baseline resolution for a wide range of Fmoc-amino acids. researchgate.net
Racemization can also occur during the peptide coupling step. A common strategy to quantify this is to intentionally synthesize a small amount of the diastereomeric peptide (e.g., an L-D peptide) to use as a reference standard. researchgate.net By comparing the HPLC chromatogram of the synthetic peptide product with the reference standard, the percentage of the undesired diastereomer can be accurately determined. merck-lifescience.com.twresearchgate.net The use of pre-activated derivatives like pentafluorophenyl (OPfp) esters is known to minimize racemization during coupling compared to other activation methods. mdpi.com
Table 1: Exemplary Chiral HPLC Systems for Fmoc-Amino Acid Analysis
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Key Finding | Reference |
|---|---|---|---|---|
| Lux Cellulose-2 | Acetonitrile / Water / Trifluoroacetic Acid (TFA) | UV @ 220 nm | Achieved baseline resolution for 15 out of 19 common Fmoc-amino acids. | researchgate.net |
| Lux Cellulose-3 | Acetonitrile / Water / Trifluoroacetic Acid (TFA) | UV @ 220 nm | Achieved baseline resolution for 13 out of 19 common Fmoc-amino acids. | researchgate.net |
| CHIRALPAK® ZWIX(+) / ZWIX(-) | Methanol-based mobile phases | UV, MS | Effective for direct stereo-selective resolution of N-blocked amino acids. Elution order can be reversed between ZWIX(+) and ZWIX(-). | chiraltech.com |
Enzymatic Assays for Stereoisomeric Purity
Enzymatic assays offer an alternative, highly specific method for assessing stereoisomeric purity, particularly in derived peptides. These methods leverage the high stereoselectivity of enzymes, which typically act on only one enantiomer of a substrate.
Research Findings: A well-established method for detecting D-amino acids in peptides involves the use of aminopeptidases, such as Aminopeptidase M (APM). nih.govmdpi.com APM sequentially cleaves amino acids from the N-terminus of a peptide but exhibits a significantly slower rate of hydrolysis for peptides containing a D-amino acid near the N-terminus. nih.gov
The assay involves digesting a peptide sample with APM and monitoring the reaction over time using LC-MS. Peptides that show resistance to digestion compared to all-L-peptides are flagged as potential D-amino acid-containing peptides (DAACPs). nih.govmdpi.com While this method does not directly assess the starting this compound, it is a crucial quality control step for the final peptide product, indirectly reflecting the purity of the building blocks and the fidelity of the synthesis process.
Table 2: Principle of Aminopeptidase M (APM) Assay for Derived Peptides
| Peptide Type | Reaction with APM | Observation by LC-MS | Interpretation | Reference |
|---|---|---|---|---|
| All-L Peptide | Rapid digestion | Peptide peak disappears or significantly decreases over time. | No D-amino acids present near N-terminus. | nih.govmdpi.com |
| Peptide with N-terminal D-amino acid | Slow or no digestion | Peptide peak remains largely unchanged over time. | Potential presence of a D-amino acid. | nih.govmdpi.com |
Quantitative Analysis of this compound in Reaction Mixtures and Products
Accurate quantification of the Fmoc-amino acid is vital for calculating resin loading capacity and for monitoring the efficiency of deprotection and coupling steps during SPPS.
Spectrophotometric Methods for Monitoring Deprotection
The most common method for quantifying Fmoc deprotection is UV-Vis spectrophotometry. The Fmoc group is cleaved using a base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). nih.gov The released dibenzofulvene moiety reacts with piperidine to form a dibenzofulvene-piperidine adduct, which has a strong chromophore that can be quantified. nih.goveuropa.eud-nb.info
Research Findings: The absorbance of the dibenzofulvene-piperidine adduct is measured, and the concentration is calculated using the Beer-Lambert law. This method is widely used to determine the initial loading of the first amino acid onto the resin and to monitor the completion of deprotection at each cycle of the synthesis. nih.govamericanpharmaceuticalreview.com Incomplete or slow deprotection can be identified by analyzing the characteristics of the adduct's UV peak. researchgate.net
The resin loading (f) can be calculated using the following formula: f = (A * V) / (ε * l * m) Where:
A is the measured absorbance.
V is the volume of the deprotection solution.
ε is the molar extinction coefficient of the adduct.
l is the path length of the cuvette (typically 1 cm).
m is the mass of the resin sample. americanpharmaceuticalreview.com
Table 3: Reported UV-Vis Parameters for Fmoc-Deprotection Monitoring
| Wavelength (λ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent System | Reference |
|---|---|---|---|
| 289.9 nm or 301.0 nm | 7100 - 8100 | 20% Piperidine in DMF | nih.gov |
| 300 nm | 7800 | Piperidine in DMF | americanpharmaceuticalreview.com |
| 289 nm | 5800 - 6089 | 20% Piperidine in DMF | europa.eud-nb.info |
| 301 nm | 7800 - 8021 | 20% Piperidine in DMF | europa.eud-nb.info |
Titration Methods for Active Ester Content
While titration is a classic analytical method, its application for the direct quantification of the active ester content in this compound is not common. The conditions required for traditional titrations, such as saponification followed by back-titration, are often too harsh and can cleave the labile Fmoc protecting group, leading to inaccurate results.
Research Findings: Direct titration methods for pentafluorophenyl esters are not widely reported in peptide synthesis literature. Instead, the quality and purity of the active ester are typically assessed using chromatographic methods like HPLC. These methods can separate the active ester from potential impurities such as the unactivated starting material (Fmoc-Asn(Trt)-OH), residual activating agent (pentafluorophenol), and any hydrolysis byproducts.
For the starting carboxylic acid, Fmoc-Asn(Trt)-OH, acidimetric titration is a standard method to determine its purity before the activation step. For example, a purity specification of ≥98.0% by acidimetric assay ensures that a high-quality starting material is used for the synthesis of the active ester.
While not a direct titration of the active ester, colorimetric assays based on the reaction of esters with hydroxylamine (B1172632) to form hydroxamates, which then complex with iron(III) to produce a colored solution, have been developed for determining total ester content in other contexts. rsc.org However, the applicability and calibration of such a method for complex molecules like this compound would require specific validation. Therefore, HPLC remains the preferred method for the quantitative analysis of active ester purity.
Future Directions and Emerging Research Avenues
Development of Next-Generation Asparagine Derivatives for SPPS
Exploration of Alternative Side-Chain Protecting Groups with Enhanced Lability or Selectivity
The trityl (Trt) group in Fmoc-Asn(Trt)-OPfp offers good solubility and protection, but the quest for superior protecting groups is ongoing. sigmaaldrich.compeptide.com The primary goal is to prevent the base-catalyzed succinimide (B58015) ring formation that leads to aspartimide-related impurities. sigmaaldrich.combiotage.com
Several alternative protecting groups have been investigated:
Sterically Hindering Groups: Increasing the steric bulk around the side-chain amide can physically block the cyclization reaction. biotage.com Groups like 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) have shown some success in reducing aspartimide formation compared to the standard tert-butyl (tBu) group used for aspartic acid. biotage.com Conversely, other bulky groups like Dmab have been found to increase this side reaction, indicating that bulk alone is not the only factor; flexibility also plays a role. biotage.com
Backbone Protection: An alternative strategy involves protecting the nitrogen atom of the amino acid residue following the asparagine. peptide.com The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups can be installed on the backbone amide nitrogen, preventing the intramolecular cyclization that initiates aspartimide formation. peptide.com
Acid-Labile Benzyl-Type Groups: The Fmoc-Asp(OBno)-OH derivative has been developed to provide a universal solution to aspartimide formation. sigmaaldrich.com This building block demonstrates high coupling efficiency and significantly reduces the formation of aspartimide-related by-products and D-aspartyl peptides. sigmaaldrich.com
Xanthenyl and Methoxyxanthenyl Derivatives: Fmoc-Asn(Xan)-OH, Fmoc-Asn(2-Moxan)-OH, and Fmoc-Asn(3-Moxan)-OH have been shown to yield purer peptides in challenging syntheses compared to those using Tmob or Trt protection.
Trialkoxybenzyl (Taob) Groups: Derivatives like Fmoc-Asn(Tmob)-OH have been developed to offer good solubility and direct coupling without significant side reactions. google.comgoogle.com
The ideal protecting group must be stable throughout the synthesis cycles but easily and selectively removable during the final cleavage step without damaging the peptide. iris-biotech.de The development of groups with orthogonal lability, which can be removed under very specific conditions without affecting other protecting groups, is a key area of research. sigmaaldrich.com For instance, groups labile to 1% trifluoroacetic acid (TFA), such as methyltrityl (Mtt), or to hydrazine, like Dde and ivDde, allow for on-resin side-chain modifications. iris-biotech.de
Design of Novel Activating Groups for Improved Coupling Efficiency and Reduced Side Reactions
The pentafluorophenyl (OPfp) ester in this compound is a highly effective activating group that enhances solubility and allows for efficient coupling. google.comsigmaaldrich.com However, the development of novel activating groups remains a focus of research to further improve reaction kinetics and minimize side reactions, especially racemization. nih.govscispace.com
Emerging strategies include the use of new coupling reagents and pre-activated esters. While specific novel activating groups for asparagine are a niche area, the broader field of peptide coupling reagent development is very active. The goal is to create reagents that facilitate rapid and complete amide bond formation with minimal risk of side reactions like guanidinylation, which can occur with some uronium/aminium reagents and irreversibly terminate the peptide chain. peptide.com Pre-activation of the protected amino acid is a common strategy to avoid this issue. peptide.com
Advanced Applications of this compound in Peptide Conjugation and Bioconjugation
The ability to synthesize complex peptides reliably using derivatives like this compound opens the door to advanced applications where peptides are linked to other molecules to create novel functional constructs. nih.gov
Synthesis of Peptide-Drug Conjugates and Branched Peptides
Peptide-drug conjugates (PDCs) are a promising class of therapeutics that use a peptide to deliver a cytotoxic drug selectively to cancer cells, minimizing side effects. The synthesis of these complex molecules often relies on the precise, stepwise assembly of the peptide component via SPPS, where derivatives like this compound play a crucial role.
Furthermore, the creation of branched or cyclic peptides often requires orthogonally protected amino acids. sigmaaldrich.com For example, an asparagine residue within a peptide chain can be a point for attaching other molecules or peptide fragments, provided its side chain can be selectively deprotected without disturbing the rest of the peptide. This allows for the construction of intricate architectures, such as side chain-to-side chain lactam-bridged peptides, which can have enhanced stability and biological activity. sigmaaldrich.com The use of native asparagine side chains to direct late-stage C(sp³)–H arylations without external directing groups is an innovative approach to creating modified peptides. rsc.org
Integration into Chemoenzymatic Peptide Synthesis Strategies
Chemoenzymatic peptide synthesis combines the strengths of chemical synthesis with the specificity and mild reaction conditions of enzymatic processes. nih.gov SPPS is frequently used to create linear peptide precursors, which are then subjected to enzymatic modification. beilstein-journals.org
Thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) machinery are particularly interesting. asm.org These enzymes can catalyze the cyclization of synthetic linear peptides into macrocyclic structures, which are common in bioactive natural products. beilstein-journals.orgasm.org Researchers can synthesize a linear peptide-thioester using SPPS and then employ a TE domain to perform the key macrocyclization step, a reaction that is often challenging to achieve with high efficiency and regioselectivity using traditional chemical methods. beilstein-journals.org This hybrid approach has been used to generate a variety of complex molecules, including glycosylated cyclopeptides and lipopeptide antibiotics. asm.org
Mechanistic Insights into Challenging Asparagine-Containing Sequences
Understanding the underlying mechanisms of side reactions involving asparagine is critical for developing strategies to avoid them. Deamidation of asparagine is a spontaneous post-translational modification that proceeds through a succinimide intermediate, yielding a mixture of L-Asp, D-Asp, L-isoAsp, and D-isoAsp. acs.org
Research has shown that the rate of deamidation is highly dependent on the C-terminal adjacent amino acid, peptide flexibility, and solution conditions like temperature and buffer composition. acs.org For instance, the presence of a C-terminal glycine (B1666218) or serine accelerates deamidation, while bulkier residues can slow it down. acs.org Interestingly, while the primary sequence strongly influences the rate, it has a lesser impact on the relative proportions of the resulting isomers. acs.org The bicarbonate buffer, which is biologically relevant, has been found to promote racemization, leading to higher levels of D-isomers. acs.org
Detailed mechanistic studies of asparagine-containing sequences, including those in signaling complexes, help elucidate the structural basis for peptide-receptor interactions and the role of specific residues. nih.gov Such insights are crucial for designing peptides with improved stability and well-defined three-dimensional structures, ultimately leading to more effective therapeutic agents. plos.orgacs.org
In-depth Studies on Aspartimide Formation and Its Control under Various Conditions
Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when an aspartic acid (Asp) residue is followed by amino acids with low steric hindrance such as glycine (Gly), asparagine (Asn), or arginine (Arg). iris-biotech.deiris-biotech.de This intramolecular cyclization of the aspartyl side chain leads to the formation of a succinimide ring, which can subsequently reopen to yield a mixture of D- and L-α- and β-peptides, as well as piperidide adducts, resulting in a complex mixture of impurities that are difficult to separate from the target peptide. iris-biotech.deiris-biotech.debiotage.com The use of the trityl (Trt) protecting group for the side-chain amide of asparagine in this compound is intended to prevent side-chain dehydration reactions during activation. peptide.com However, the underlying aspartic acid backbone is still susceptible to aspartimide formation. rsc.orgchempep.com
Future research will likely focus on a more granular understanding of how various factors influence the rate and extent of aspartimide formation when using this compound. This includes a systematic evaluation of different Fmoc-deprotection conditions. For instance, while piperidine (B6355638) is a standard reagent for Fmoc removal, its basicity can promote aspartimide formation. iris-biotech.de Studies have shown that using weaker bases like morpholine (B109124) or adding acidic additives such as formic acid or hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution can significantly reduce this side reaction. iris-biotech.debiotage.com However, the effectiveness of these methods is often sequence-dependent. iris-biotech.de
Further investigations are needed to create a comprehensive matrix of optimal conditions for various "difficult" sequences prone to this side reaction. This could involve exploring a wider range of basic reagents, acidic additives, and solvent systems. The influence of temperature, particularly in microwave-assisted SPPS, on aspartimide formation with Trt-protected asparagine also warrants more detailed study. rsc.org While microwave heating can accelerate peptide synthesis, it can also increase the propensity for certain side reactions. rsc.org
Key Research Areas for Aspartimide Control:
| Research Area | Objective | Potential Approaches |
| Deprotection Reagent Optimization | To identify less basic alternatives to piperidine that efficiently remove the Fmoc group with minimal aspartimide formation. | Systematic screening of alternative bases (e.g., piperazine, DBU in specific concentrations) and evaluating their impact on model peptides. biotage.com |
| Acidic Additive Screening | To determine the most effective acidic additives for suppressing aspartimide formation across a range of sequences. | Comparative studies of various acids (e.g., formic acid, acetic acid) and triazoles (e.g., HOBt, HOAt) at different concentrations. iris-biotech.de |
| Solvent Effects | To understand the role of the solvent environment in mediating aspartimide formation. | Evaluating a broader range of "green" and conventional solvents and their mixtures for both coupling and deprotection steps. |
| Temperature Profiling | To establish clear guidelines for temperature control during microwave-assisted SPPS to minimize aspartimide formation. | Kinetic studies at various temperatures for model sequences to determine activation energies for both deprotection and side reactions. rsc.org |
Understanding and Mitigating Sequence-Dependent Side Reactions
Future research will focus on developing predictive models and mitigation strategies for these sequence-dependent issues. This includes:
Computational Modeling: The use of computational tools to predict aggregation-prone sequences is an emerging area. nii.ac.jp By analyzing the physicochemical properties of the peptide chain, these models can help researchers anticipate "difficult" sequences and proactively implement strategies to overcome them.
Backbone Protection: The incorporation of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the preceding amino acid can disrupt the hydrogen bonding networks that lead to aggregation. peptide.com Further research is needed to explore the compatibility and effectiveness of these strategies in conjunction with this compound.
Chaotropic Agents and Special Solvents: The addition of chaotropic salts or the use of solvent mixtures with high solubilizing power can help to disrupt aggregates and improve reaction kinetics. peptide.comsigmaaldrich.com Systematic studies are required to identify the most effective and compatible agents and solvent systems for use with this compound.
Cleavage Cocktail Optimization: During the final cleavage of the peptide from the resin, the reactive carbocations generated from protecting groups can lead to side reactions with sensitive amino acids like tryptophan and cysteine. sigmaaldrich.comthermofisher.com While the Trt group on asparagine is relatively stable, the choice of scavengers in the cleavage cocktail is crucial for minimizing other potential modifications. thermofisher.com Research into novel scavenger combinations and cleavage conditions will continue to be important for ensuring the integrity of the final peptide product. acs.org
Sustainable and Green Chemistry Approaches in this compound Synthesis and Use
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. lu.sepeptide.com Traditional SPPS protocols are known for their high consumption of hazardous solvents and reagents, leading to significant waste generation. spinchem.com Future research in the context of this compound will be heavily focused on developing more sustainable and environmentally friendly methodologies.
Solvent Selection and Minimization
Solvents constitute the largest portion of waste in SPPS. acs.org The most commonly used solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are classified as hazardous. lu.setandfonline.com A major thrust of green chemistry research is the identification and implementation of safer, more sustainable solvent alternatives.
Recent studies have explored a range of greener solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP). lu.sepeptide.comtandfonline.combiotage.com The suitability of a solvent for SPPS depends on several factors, including its ability to swell the resin, dissolve the amino acid derivatives and reagents, and facilitate efficient coupling and deprotection reactions. lu.seacs.org
Comparison of Conventional and Green Solvents for SPPS:
| Solvent | Classification | Key Properties and Considerations |
| N,N-Dimethylformamide (DMF) | Hazardous (Reprotoxic) | Excellent resin swelling and reagent solubility, but significant health and environmental concerns. lu.setandfonline.com |
| Dichloromethane (DCM) | Hazardous (Carcinogen) | Often used in traditional protocols, but its use is being phased out due to toxicity. lu.se |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable resources, less toxic, but may require optimization for deprotection steps. biotage.com |
| Cyclopentyl Methyl Ether (CPME) | Greener Alternative | Lower toxicity profile compared to DMF and NMP. biotage.com |
| γ-Valerolactone (GVL) | Greener Alternative | A bio-based solvent that has shown promise in SPPS. researchgate.net |
| Anisole/NOP Mixture | Greener Alternative | A novel mixture that has demonstrated good resin swelling and solubilizing properties. kvinzo.com |
Development of Reagent Recycling and Waste Reduction Strategies
Future research in this area will focus on:
Reagent Recovery: Developing practical methods for the recovery and reuse of coupling agents and solvents from the waste stream of SPPS. For example, processes for recycling ethyl acetate (B1210297) (EtOAc) and dimethyl sulfoxide (B87167) (DMSO) have been explored. polypeptide.com
Waste Stream Treatment: Investigating efficient methods for treating the waste generated during peptide synthesis to neutralize hazardous components and reduce its environmental impact.
Process Optimization: Utilizing process analytical technology (PAT) and automation to optimize reagent usage and minimize excess, thereby reducing waste at the source. nii.ac.jp This includes real-time monitoring of coupling and deprotection steps to ensure completion without unnecessary extensions of reaction times or the use of large excesses of reagents.
By focusing on these future directions, the scientific community can continue to refine the use of this compound, enabling the synthesis of complex peptides with higher purity, efficiency, and sustainability.
Q & A
Q. What are the optimal coupling methods for incorporating Fmoc-Asn(Trt)-OPFP into peptide sequences during solid-phase synthesis?
this compound is typically activated using uronium/phosphonium reagents (e.g., HBTU, HATU) with collidine as the base to minimize enantiomerization . For sterically hindered residues, DIPCDI/HOBt activation is recommended to improve coupling efficiency . Standard coupling times range from 30–60 minutes, but incomplete coupling may occur with HATU, particularly for this compound, as observed in large-scale datasets .
Q. How should the Trt protecting group be removed during peptide synthesis?
The Trt group is cleaved using 95% trifluoroacetic acid (TFA) with 1–5% triisopropylsilane (TIS) as a scavenger, typically within 1–3 hours . If this compound is incorporated at the N-terminus, extended deprotection times (up to 4 hours) may be required to ensure complete removal .
Q. What solvents are suitable for dissolving this compound?
The compound exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO). Precipitation in non-polar solvents can occur due to its hydrophobic Trt group .
Q. How can researchers verify the purity and identity of this compound post-synthesis?
Analytical methods include reverse-phase HPLC with UV detection (λ = 220–280 nm) and LC-MS for molecular weight confirmation (expected m/z: 762.72 for [M+H]⁺) . Quantitative ninhydrin tests are recommended to assess unreacted amines during solid-phase synthesis .
Advanced Research Questions
Q. How can researchers mitigate low coupling efficiency of this compound in automated SPPS workflows?
Studies show that this compound has lower average coupling yields compared to non-problematic residues (e.g., Fmoc-Leu) under HATU activation . To improve efficiency:
Q. What strategies prevent side reactions during Asn(Trt) incorporation in long peptide sequences?
Asparagine residues are prone to aspartimide formation under acidic or basic conditions. To suppress this:
Q. How does the Trt group influence peptide solubility and aggregation during synthesis?
The Trt group enhances solubility in organic solvents but may promote aggregation in hydrophobic peptide regions. To address this:
- Incorporate temporary solubilizing tags (e.g., Arg "solubility tails") during synthesis .
- Use microwave-assisted SPPS to disrupt β-sheet formation .
Q. What analytical techniques are critical for characterizing Asn(Trt)-containing peptides?
Q. How stable is this compound under long-term storage conditions?
The compound is hygroscopic and requires storage at –20°C in a desiccator. Degradation (e.g., OPfp ester hydrolysis) is observed at >4°C, leading to reduced coupling efficiency. Purity should be rechecked via HPLC after >6 months of storage .
Q. What are the limitations of using this compound in glycopeptide synthesis?
The Trt group is incompatible with glycosylation reactions requiring acidic conditions. For glycopeptides, replace Trt with orthogonal protecting groups (e.g., Acm) that tolerate glycan coupling .
Data Contradictions and Resolution
-
Contradiction : reports high coupling efficiency for Fmoc-Asn(Trt)-OH, while highlights lower yields for this compound under HATU.
Resolution : The OPfp ester’s steric bulk may reduce reactivity compared to the free acid. Use DIPCDI/HOBt for activation to align with high-yield protocols . -
Contradiction : Trt deprotection times vary between 1–4 hours .
Resolution : Time depends on peptide length and residue position. N-terminal Asn(Trt) requires longer deprotection (up to 4 hours) to account for reduced TFA accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
